molecular formula C11H13N3O B1490756 2-azetidin-3-yl-5-methoxy-1H-benzimidazole CAS No. 1428233-41-3

2-azetidin-3-yl-5-methoxy-1H-benzimidazole

Cat. No. B1490756
CAS RN: 1428233-41-3
M. Wt: 203.24 g/mol
InChI Key: ONIWFFVRFLTHTA-UHFFFAOYSA-N
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Description

“2-azetidin-3-yl-5-methoxy-1H-benzimidazole” is a complex organic compound that contains an azetidine ring and a benzimidazole ring. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . The benzimidazole ring is a fused aromatic ring system that consists of a benzene ring and an imidazole ring . The compound also contains a methoxy group, which is an ether derivative of methanol .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: the construction of a benzene ring containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The azetidine ring can be synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular structure of “2-azetidin-3-yl-5-methoxy-1H-benzimidazole” is complex due to the presence of multiple ring structures and functional groups. The azetidine ring and the benzimidazole ring are the primary structural components of the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of chemical reactivity, which can be attributed to the presence of the imidazole ring. This ring system is known to participate in a variety of chemical reactions, including condensation reactions, ring-opening reactions, and various types of substitution reactions .

Scientific Research Applications

Pharmaceutical Development

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole: is a compound that has shown promise in the development of new pharmaceuticals. Its structure is conducive to the synthesis of heterocyclic amino acid derivatives, which are important pharmacophores in drug development . These derivatives can be used to create drugs with a variety of biological activities, potentially leading to new treatments for diseases.

Antimicrobial Agents

The benzimidazole moiety is known for its antimicrobial properties. Derivatives of benzimidazole have been screened for antimicrobial activity and have shown potent effects against various microbial strains . This suggests that 2-azetidin-3-yl-5-methoxy-1H-benzimidazole could be a valuable scaffold for designing new antimicrobial agents.

Aza-Michael Addition Reactions

This compound can be utilized in aza-Michael addition reactions, a method used to attach a variety of NH-heterocycles to the azetidine ring . This reaction is significant in the field of synthetic organic chemistry, as it allows for the creation of complex and diverse molecular architectures.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a powerful tool in the formation of carbon-carbon bonds2-Azetidin-3-yl-5-methoxy-1H-benzimidazole can be used in this reaction to synthesize novel heterocyclic compounds, which can have various applications in medicinal chemistry and materials science .

NMR Spectroscopy and Structural Analysis

The compound’s unique structure makes it suitable for analysis using NMR spectroscopy. This technique can help determine the structural configuration of new derivatives and understand their chemical properties .

Drug Impurity Standards

Benzimidazole derivatives are also used as impurity reference materials in pharmaceutical testing. They serve as standards to ensure the quality and safety of pharmaceutical products .

Future Directions

The future directions for research on “2-azetidin-3-yl-5-methoxy-1H-benzimidazole” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by benzimidazole derivatives, these compounds could be promising candidates for the development of new therapeutic agents .

Mechanism of Action

properties

IUPAC Name

2-(azetidin-3-yl)-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIWFFVRFLTHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azetidin-3-yl-5-methoxy-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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